Cas no 57906-55-5 (2-{[(benzyloxy)carbonyl]amino}-4-methoxybutanoic acid)

2-{[(Benzyloxy)carbonyl]amino}-4-methoxybutanoic acid is a protected amino acid derivative featuring a benzyloxycarbonyl (Cbz) group and a methoxy side chain. The Cbz group serves as a versatile protecting group for amines, enabling selective deprotection under mild hydrogenolysis conditions. The methoxy substituent enhances solubility and influences steric and electronic properties, making this compound useful in peptide synthesis and medicinal chemistry applications. Its structural features allow for controlled modifications in organic and bioconjugate chemistry. The product is typically employed as an intermediate in the synthesis of complex molecules, offering stability and compatibility with standard coupling reagents. Care should be taken to avoid premature deprotection during handling.
2-{[(benzyloxy)carbonyl]amino}-4-methoxybutanoic acid structure
57906-55-5 structure
商品名:2-{[(benzyloxy)carbonyl]amino}-4-methoxybutanoic acid
CAS番号:57906-55-5
MF:C13H17NO5
メガワット:267.277784109116
CID:4655417
PubChem ID:62479111

2-{[(benzyloxy)carbonyl]amino}-4-methoxybutanoic acid 化学的及び物理的性質

名前と識別子

    • N-Fmoc-DL-O-methyl-homoserine
    • 2-{[(benzyloxy)carbonyl]amino}-4-methoxybutanoic acid
    • インチ: 1S/C13H17NO5/c1-18-8-7-11(12(15)16)14-13(17)19-9-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3,(H,14,17)(H,15,16)/t11-/m0/s1
    • InChIKey: DBKHJKCXWQXWNY-NSHDSACASA-N
    • ほほえんだ: C(O)(=O)[C@H](CCOC)NC(OCC1=CC=CC=C1)=O

計算された属性

  • せいみつぶんしりょう: 267.111
  • どういたいしつりょう: 267.111
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 19
  • 回転可能化学結合数: 8
  • 複雑さ: 289
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 84.9A^2

2-{[(benzyloxy)carbonyl]amino}-4-methoxybutanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-128447-0.25g
2-{[(benzyloxy)carbonyl]amino}-4-methoxybutanoic acid
57906-55-5 95.0%
0.25g
$206.0 2025-02-21
TRC
B705063-50mg
2-{[(Benzyloxy)carbonyl]amino}-4-methoxybutanoic Acid
57906-55-5
50mg
$ 95.00 2022-06-06
Enamine
EN300-128447-0.05g
2-{[(benzyloxy)carbonyl]amino}-4-methoxybutanoic acid
57906-55-5 95.0%
0.05g
$97.0 2025-02-21
Enamine
EN300-128447-2.5g
2-{[(benzyloxy)carbonyl]amino}-4-methoxybutanoic acid
57906-55-5 95.0%
2.5g
$1008.0 2025-02-21
Enamine
EN300-128447-5.0g
2-{[(benzyloxy)carbonyl]amino}-4-methoxybutanoic acid
57906-55-5 95.0%
5.0g
$1488.0 2025-02-21
Enamine
EN300-128447-250mg
2-{[(benzyloxy)carbonyl]amino}-4-methoxybutanoic acid
57906-55-5 95.0%
250mg
$206.0 2023-10-01
Enamine
EN300-128447-2500mg
2-{[(benzyloxy)carbonyl]amino}-4-methoxybutanoic acid
57906-55-5 95.0%
2500mg
$1008.0 2023-10-01
Aaron
AR01A61B-5g
2-{[(benzyloxy)carbonyl]amino}-4-methoxybutanoic acid
57906-55-5 95%
5g
$2071.00 2023-12-14
Aaron
AR01A61B-100mg
2-{[(benzyloxy)carbonyl]amino}-4-methoxybutanoic acid
57906-55-5 95%
100mg
$223.00 2025-02-09
Aaron
AR01A61B-10g
2-{[(benzyloxy)carbonyl]amino}-4-methoxybutanoic acid
57906-55-5 95%
10g
$3063.00 2023-12-14

2-{[(benzyloxy)carbonyl]amino}-4-methoxybutanoic acid 関連文献

2-{[(benzyloxy)carbonyl]amino}-4-methoxybutanoic acidに関する追加情報

Introduction to 2-{[(benzyloxy)carbonyl]amino}-4-methoxybutanoic acid (CAS No. 57906-55-5)

2-{[(benzyloxy)carbonyl]amino}-4-methoxybutanoic acid, with the CAS number 57906-55-5, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and biotechnology. This compound, featuring a unique structural framework, exhibits promising properties that make it a valuable intermediate in the synthesis of various bioactive molecules. Its molecular structure incorporates both protective and functional groups, which are critical for its role in medicinal chemistry applications.

The compound’s name highlights its chemical composition, with the benzyloxy carbonyl group serving as a protective moiety for amino groups and the 4-methoxybutanoic acid backbone providing a flexible scaffold for further derivatization. This combination makes it particularly useful in peptide synthesis and as a precursor for more complex molecules. The presence of the 4-methoxy substituent enhances its solubility and reactivity, facilitating its use in various synthetic pathways.

In recent years, there has been growing interest in the development of novel therapeutic agents derived from structurally diverse compounds. 2-{[(benzyloxy)carbonyl]amino}-4-methoxybutanoic acid has been explored in several research studies due to its potential applications in drug discovery. Its ability to undergo selective modifications allows researchers to tailor its properties for specific biological targets. For instance, modifications at the benzyloxy carbonyl group can be used to introduce new functionalities or to deprotect the amino group for further chemical transformations.

One of the most compelling aspects of this compound is its utility in the synthesis of peptide mimetics and protease inhibitors. The 4-methoxybutanoic acid moiety provides a stable core that can be modified to mimic natural amino acid sequences, while the protected amino group ensures that the peptide chain remains intact during synthetic processes. This has led to several studies investigating its role in developing treatments for neurological disorders, where peptide-based therapies are particularly relevant.

Recent advancements in computational chemistry have also highlighted the potential of 2-{[(benzyloxy)carbonyl]amino}-4-methoxybutanoic acid as a scaffold for drug design. Molecular modeling studies have demonstrated that this compound can interact with various biological targets, including enzymes and receptors involved in metabolic pathways. The structural flexibility provided by the 4-methoxybutanoic acid backbone allows for precise tuning of binding affinities, making it an attractive candidate for rational drug design.

The pharmaceutical industry has shown particular interest in derivatives of this compound due to their potential therapeutic benefits. Researchers have synthesized several analogs with modified side chains to enhance their pharmacological properties. These derivatives have been tested in preclinical studies for their efficacy against a range of diseases, including cancer and inflammatory conditions. The protective nature of the benzyloxy carbonyl group ensures that these derivatives remain stable during storage and administration, which is crucial for drug formulation.

In addition to its pharmaceutical applications, 2-{[(benzyloxy)carbonyl]amino}-4-methoxybutanoic acid has found utility in biochemical research. Its role as an intermediate in peptide synthesis has made it a valuable tool for studying protein-protein interactions and enzyme mechanisms. The ability to modify its structure allows researchers to create customized peptides with specific functionalities, which can be used to probe biological pathways and develop diagnostic tools.

The synthesis of this compound involves multi-step organic reactions, requiring precise control over reaction conditions to ensure high yield and purity. Advances in synthetic methodologies have improved the efficiency of these processes, making it more feasible to produce large quantities for research and industrial purposes. The growing demand for high-quality intermediates like this one underscores its importance in modern chemical biology.

Future research directions may explore novel derivatives of 2-{[(benzyloxy)carbonyl]amino}-4-methoxybutanoic acid with enhanced bioavailability and target specificity. The integration of machine learning algorithms into drug discovery pipelines could further accelerate the identification of promising candidates derived from this scaffold. As computational methods continue to evolve, the potential applications of this compound are likely to expand, offering new opportunities for therapeutic development.

In conclusion, 2-{[(benzyloxy)carbonyl]amino}-4-methoxybutanoic acid (CAS No. 57906-55-5) is a versatile and highly functional compound with significant implications in pharmaceutical research and biotechnology. Its unique structural features make it an invaluable intermediate for synthesizing bioactive molecules, while its protective groups ensure stability during synthetic processes. As research progresses, this compound is poised to play an even greater role in developing innovative treatments for various diseases.

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